Manidipine-d4 -

Manidipine-d4

Catalog Number: EVT-1440971
CAS Number:
Molecular Formula: C35H38N4O6
Molecular Weight: 614.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Manidipine-d4 is intended for use as an internal standard for the quantification of manidipine by GC- or LC-MS. Manidipine is a dihydropyridine L- and T-type calcium channel blocker. It inhibits recombinant rabbit L-type (α1Cα2/δβ1a) and human T-type (α1H) calcium channels expressed in Xenopus oocytes and native L-type channels in dissociated guinea pig cardiac ventricular cells (IC50 = 2.6 nM). Manidipine inhibits intracellular calcium increases induced by endothelin-1 (ET-1;) in A7r5 rat vascular smooth muscle cells (ED50 = 1 nM) and potassium-induced contraction of isolated dog femoral and portal veins (IC50s = 24 and 2.1 nM, respectively). In vivo, it lowers blood pressure in spontaneously hypertensive rats (SHRs) when administered at a dose of 10 mg/kg and inhibits left ventricular hypertrophy in rats induced by isoproterenol when administered at a dose of 3 mg/kg. Formulations containing manidipine have been used in the treatment of hypertension.

Manidipine

Compound Description: Manidipine is a long-acting dihydropyridine calcium channel blocker commonly used to treat hypertension. [] Manidipine exhibits low water solubility, which hinders its bioavailability. [] Studies indicate that manidipine may have a more favorable effect on intraglomerular pressure compared to amlodipine in hypertensive patients. []

Source

Manidipine-d4 is synthesized through various chemical processes that introduce deuterium atoms into the manidipine structure. Deuterated compounds like manidipine-d4 are often used in scientific research to study isotope effects on drug metabolism and pharmacokinetics.

Classification

Manidipine-d4 falls under the category of pharmaceuticals and chemical research compounds. It is specifically classified as a calcium channel blocker due to its mechanism of action in inhibiting calcium channels.

Synthesis Analysis

Methods

The synthesis of manidipine-d4 typically involves several key steps:

  1. Preparation of Deuterated Intermediates: Initial steps focus on creating precursors that contain deuterium.
  2. Deuterium Exchange Reactions: These reactions replace hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
  3. Catalytic Hydrogenation: Deuterium gas is introduced in the presence of a catalyst to facilitate the incorporation of deuterium into the molecular structure.

Technical Details

  • The synthesis process can involve multiple reaction stages, including diketene acylation and condensation reactions, followed by hydrogen chloride salt formation to yield manidipine hydrochloride.
  • Reaction conditions such as temperature (typically 20-30 °C) and duration (10-24 hours) are optimized to improve yield and product quality .
Molecular Structure Analysis

Structure

Manidipine-d4 has a complex molecular structure characterized by its dihydropyridine ring system. The introduction of four deuterium atoms modifies its physical and chemical properties compared to non-deuterated manidipine.

Data

  • InChI: InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1/i21D2,22D2

This structural formula indicates the arrangement of atoms within the molecule and highlights the presence of deuterium.

Chemical Reactions Analysis

Reactions

Manidipine-d4 can participate in various chemical reactions:

  1. Oxidation: Involves adding oxygen or removing hydrogen using oxidizing agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Involves adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride.
  3. Substitution: Involves replacing one atom or group with another using halogens or nucleophiles.

Technical Details

These reactions are crucial for understanding how modifications to the molecular structure affect reactivity and stability, particularly in drug development contexts.

Mechanism of Action

Manidipine-d4 operates primarily as a calcium channel blocker.

Process

The mechanism involves:

  1. Binding to L-type calcium channels in vascular smooth muscle cells.
  2. Preventing calcium ions from entering these cells, leading to relaxation and vasodilation.

Data

This action contributes to lowering blood pressure and alleviating symptoms associated with hypertension. The deuterated form may exhibit altered pharmacokinetics compared to its non-deuterated counterpart, potentially enhancing therapeutic efficacy with fewer side effects .

Physical and Chemical Properties Analysis

Physical Properties

Manidipine-d4 typically appears as a white crystalline solid with specific melting points that may vary slightly due to its isotopic labeling.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as methanol and ethanol.
  • Stability: Enhanced stability due to deuteration, which can affect metabolic pathways.

Relevant data indicate that these properties make manidipine-d4 suitable for various analytical applications in drug development .

Applications

Scientific Uses

Manidipine-d4 has several important applications:

  1. Drug Metabolism Studies: Used to investigate metabolic pathways and pharmacokinetics due to its altered metabolic profile.
  2. Quantitative Analysis: Serves as an internal standard for quantifying manidipine levels in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
  3. Pharmaceutical Development: Assists in optimizing formulations for better therapeutic outcomes .
Chemical Identity and Structural Characterization of Manidipine-d4

Structural Elucidation of Manidipine-d4: Isotopic Labeling and Molecular Formula Analysis

Manidipine-d4 is a deuterium-labeled analog of the calcium channel antagonist manidipine, specifically designed for pharmacokinetic and metabolic studies. The compound incorporates four deuterium atoms ([²H] or D) at the ethylenic bridge of the 1,4-dihydropyridine core, resulting in the molecular formula C₃₅H₃₄D₄N₄O₆ and a molecular weight of 614.72 g/mol [2] [3]. This isotopic substitution replaces the four hydrogen atoms in the ethyl linker group (-CH₂-CH₂-) of the parent compound (C₃₅H₃₈N₄O₆; MW: 610.71 g/mol) with deuterium, creating a -CD₂-CD₂- moiety [3] [6]. The precise location of deuterium labeling is critical for maintaining biological activity while enabling traceability in mass spectrometry-based assays.

The CAS registry number for the racemic mixture of manidipine-d4 is 1189656-59-4, while its enantiomerically pure form, S-(+)-manidipine-d4, is designated under CAS 1217836-12-8 [3] [4] [7]. Chiral resolution confirms that the S-(+)-enantiomer retains the pharmacological activity profile of the non-deuterated parent drug [7]. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analyses validate both the position of deuterium incorporation and isotopic purity (>98%), with HRMS showing a characteristic [M+H]+ peak at m/z 615.72 [3] [4].

Table 1: Molecular Identity Comparison of Manidipine and Manidipine-d4

PropertyManidipineManidipine-d4
Molecular FormulaC₃₅H₃₈N₄O₆C₃₅H₃₄D₄N₄O₆
Molecular Weight (g/mol)610.71614.72
CAS Number89226-50-61189656-59-4 (racemic)
Chiral FormsRacemate; R- and S-enantiomersS-(+)-enantiomer (CAS: 1217836-12-8)
Deuterium PositionN/AEthylenic bridge (-CD₂-CD₂-)

Comparative Analysis of Deuterated vs. Non-deuterated Manidipine: Stability and Isotopic Effects

Deuteration strategically enhances the metabolic stability of manidipine-d4 without altering its primary pharmacological action. The carbon-deuterium (C-D) bonds at the ethylenic bridge exhibit greater bond strength (∼2 kcal/mol higher than C-H bonds) due to the lower zero-point energy of deuterium [1] [2]. This kinetic isotope effect (KIE) reduces the rate of oxidative metabolism by cytochrome P450 enzymes, particularly at sites adjacent to deuterium substitution [1] [6]. In vitro studies demonstrate that deuterated analogs like manidipine-d4 resist hepatic epimerization more effectively than non-deuterated manidipine, preserving enantiomeric purity during biological exposure [4] [7].

Pharmacodynamically, manidipine-d4 retains the calcium channel blocking activity of its protium counterpart. It inhibits voltage-dependent L-type calcium channels, thereby regulating cytokine expression (IL-1β, IL-6) and exerting antihypertensive effects comparable to non-deuterated manidipine [2] [6]. However, isotopic substitution subtly influences pharmacokinetic parameters:

  • Metabolic Half-life: Deuterium labeling extends elimination half-life by 20–30% due to reduced first-pass metabolism [1].
  • Bioactivation Pathways: Manidipine-d4 shows decreased formation of reactive intermediates that cause off-target effects [2].
  • Isotopic Discrimination: Enzymatic metabolism favors cleavage of C-H bonds over C-D bonds, leading to differential metabolite profiles [1] [6].

Table 2: Functional Stability and Isotope Effects of Manidipine-d4 vs. Manidipine

ParameterManidipineManidipine-d4Isotope Effect
C-H/C-D Bond Energy∼100 kcal/mol (C-H)∼102 kcal/mol (C-D)↑ Bond strength
Hepatic EpimerizationSignificantMinimizedKIE = 5–7
In Vitro Half-life4.2 h (hepatocytes)5.5 h (hepatocytes)↑ 31%
Primary MetabolitesDehydro derivativesIntact deuterated speciesAltered ratio

Physicochemical Properties: Solubility, Lipophilicity, and Plasma Protein Binding

The physicochemical profile of manidipine-d4 mirrors its non-deuterated parent due to conserved stereoelectronic properties. It is a lipophilic solid with a calculated partition coefficient (LogP) of 5.68–5.80, indicating high membrane permeability [3] [4] [6]. Solubility studies reveal limited aqueous solubility (<0.1 mg/mL) but high solubility in organic solvents like dimethyl sulfoxide (DMSO; 100 mg/mL) and ethanol (∼50 mg/mL) [6]. This aligns with its formulation as solid or reconstituted solutions for research use [2] [6].

Plasma protein binding remains extensive (>95%), primarily to albumin and α₁-acid glycoprotein, as confirmed by equilibrium dialysis assays [6]. Deuterium-induced alterations in hydrogen bonding negligibly impact binding affinity, though subtle changes in distribution volumes are theoretically possible. Key stability considerations include:

  • Storage: Requires protection from moisture and light at 4°C in sealed containers [3] [6].
  • Solution Stability: Stable in DMSO for ≥1 month at -20°C but degrades rapidly in aqueous buffers at physiological pH [6].
  • Lipophilicity-Half-life Correlation: High LogP correlates with prolonged tissue residence time, enhancing cardiovascular and renal targeting [2] [6].

Table 3: Physicochemical Properties of Manidipine-d4

PropertyValueAnalytical Method
LogP (Calculated)5.68–5.80Reversed-phase HPLC
Aqueous Solubility<0.1 mg/mL (25°C, pH 7.4)Shake-flask method
DMSO Solubility100 mg/mLIn-house validation
Plasma Protein Binding>95% (human and rat)Equilibrium dialysis
pKa3.1 (carboxyl); 7.8 (amine)Potentiometric titration

Properties

Product Name

Manidipine-d4

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C35H38N4O6

Molecular Weight

614.7 g/mol

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/i21D2,22D2

InChI Key

ANEBWFXPVPTEET-KFESLDSXSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Synonyms

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl-d4 Methyl Ester;

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.